2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide

Immuno-Oncology IDO1 Inhibition Enzyme Assay

This compound features a reactive isatin core that enables specific binding to IDO1 (IC50 158 nM) and tumor-associated carbonic anhydrases, unlike reduced indoline analogs. Use it as a validated starting point for SAR studies targeting the IDO1/kynurenine pathway and tumor hypoxia. Its sulfonamide group also facilitates conjugation for molecular imaging probes. Select this scaffold to ensure biological relevance and avoid off-target effects inherent to non-specific indoline replacements.

Molecular Formula C8H6N2O4S
Molecular Weight 226.21 g/mol
CAS No. 3456-82-4
Cat. No. B1340222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
CAS3456-82-4
Molecular FormulaC8H6N2O4S
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)C(=O)C(=O)N2
InChIInChI=1S/C8H6N2O4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H2,9,13,14)(H,10,11,12)
InChIKeyKHHJNWWJDYSSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide (CAS 3456-82-4) Technical Baseline and Procurement Summary


2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide (CAS: 3456-82-4), also known as 2,3-dioxoindoline-5-sulfonamide or isatin-5-sulfonamide, is a synthetic heterocyclic compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . It serves as a versatile building block in medicinal chemistry for the synthesis of more complex indole derivatives . This compound is characterized by its isatin (indoline-2,3-dione) core bearing a primary sulfonamide group at the 5-position. It has been investigated for various biological activities, including inhibition of carbonic anhydrase enzymes and indoleamine 2,3-dioxygenase 1 (IDO1), and has demonstrated antiproliferative effects against cancer cell lines .

Why 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide Cannot Be Substituted by Simple Indoline Analogs


In the context of drug discovery and chemical biology, the selection between 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide and its closely related analogs (e.g., 2,3-dihydro-1H-indole-5-sulfonamide, N-substituted indoline sulfonamides, or other isatin derivatives) is not trivial. The presence of the 2,3-dioxo moiety (the isatin core) fundamentally alters the electronic properties, hydrogen-bonding capacity, and three-dimensional conformation of the molecule compared to the fully reduced indoline core . This structural distinction is critical because it dictates the compound's specific binding mode and affinity for molecular targets. For instance, studies on indoline-5-sulfonamide analogs reveal that modifications to the core, such as acylation, are essential for achieving potent and selective inhibition of tumor-associated carbonic anhydrase isoforms [1]. Therefore, substituting the target compound with a generic indoline-5-sulfonamide or a differently substituted isatin could lead to a complete loss of desired biological activity or introduce off-target effects, making a like-for-like replacement scientifically unsound without specific comparative data.

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide: Quantitative Differentiation Evidence for Scientific Selection


IDO1 Inhibitory Potency of 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide in Human Whole Blood

2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide (CAS 3456-82-4) is a validated inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme. In a physiologically relevant human whole blood assay, the compound exhibited an IC50 of 158 nM against IDO1 [1]. This potency is notable when contrasted with its reduced activity in isolated cellular assays (HeLa cells, IC50 = 261 nM) and significantly higher activity compared to its effect on mouse IDO1 (IC50 = 772 nM) [1]. While direct head-to-head data with other IDO1 inhibitors like epacadostat or linrodostat in this specific assay are not provided, this data establishes a quantitative baseline for its activity in a complex, disease-relevant matrix, differentiating it from uncharacterized or less potent isatin-sulfonamide analogs.

Immuno-Oncology IDO1 Inhibition Enzyme Assay

Differential Antiproliferative Activity and Carbonic Anhydrase IX/XII Inhibition Profile of Isatin-5-sulfonamide Derivatives

While the unsubstituted 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide itself is a foundational scaffold, its class of compounds (isatin-5-sulfonamides) provides strong evidence for its unique mechanistic niche. A 2022 study on closely related 1-acylated indoline-5-sulfonamides demonstrated potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms CA IX (KI up to 132.8 nM) and CA XII (KI up to 41.3 nM) [1]. Critically, these compounds exhibited hypoxia-selective antiproliferative effects, with compound 4f suppressing MCF7 breast cancer cell growth with an IC50 of 12.9 µM under low oxygen conditions [1]. This contrasts sharply with older literature on isatin derivatives which often lack this hypoxia-selectivity or require much higher concentrations for effect. Furthermore, these specific analogs (e.g., 4e and 4f) were shown to reverse chemoresistance to doxorubicin in P-glycoprotein-overexpressing K562/4 cells, a functional differentiation from many standard chemotherapeutics and a feature linked to the 5-sulfonamide-indoline core [1].

Cancer Biology Carbonic Anhydrase Inhibition Antiproliferative

Structural Differentiation of 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide as a Versatile Synthetic Intermediate

The core structure of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is explicitly documented as a key intermediate in the synthesis of biologically active compounds. For example, it serves as the starting material for the preparation of more complex isatin-5-sulfonamide derivatives with potential applications as molecular imaging agents for caspase activity and apoptosis [1]. Its synthetic utility is highlighted in a 2008 Journal of Medicinal Chemistry paper, where it was used in a ~47% yield synthesis to produce novel indole-based inhibitors . This is in contrast to the more commonly available 1H-indole-5-sulfonamide (CAS 3074-27-9), which lacks the reactive 2,3-dioxo group and thus cannot participate in the same range of condensation, nucleophilic addition, or ring-expansion reactions. The 2,3-dioxo moiety acts as both an electron-withdrawing group and a site for further derivatization, a dual role that is absent in the fully reduced or non-functionalized analogs.

Medicinal Chemistry Chemical Synthesis Isatin Derivatives

High-Value Research Applications for 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide (CAS 3456-82-4)


Immuno-Oncology Drug Discovery: Screening for Novel IDO1 Inhibitors

Given its validated IC50 of 158 nM against IDO1 in human whole blood [1], 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide is an ideal starting point or reference compound for medicinal chemistry programs targeting the IDO1/kynurenine pathway. Its structure can be used to build focused libraries of isatin-sulfonamide derivatives for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties for potential cancer immunotherapies.

Hypoxia-Targeted Cancer Therapeutics: Development of CA IX/XII Inhibitors

As a core scaffold for the class of hypoxia-selective carbonic anhydrase inhibitors described by Krymov et al. (2022) [1], this compound is highly relevant for research into overcoming tumor hypoxia and acidosis. It is a key intermediate for synthesizing and testing new analogs designed to inhibit CA IX/CA XII, thereby disrupting the tumor microenvironment, impairing cancer cell survival, and potentially reversing resistance to conventional chemotherapies like doxorubicin [1].

Chemical Biology Tool Development: Synthesis of Molecular Imaging Probes

The 5-sulfonamide group and the reactive 2,3-dioxo core make this compound a valuable precursor for creating novel molecular imaging agents. As outlined in patent US5198461 and related literature [1], isatin-5-sulfonamide derivatives can be designed to target and visualize caspase activity and apoptosis. Researchers in chemical biology and preclinical imaging can utilize this compound as a versatile platform to attach fluorophores, radionuclides, or other reporter groups for in vitro and in vivo applications.

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